

Application Notes and Protocols for the Enzymatic Synthesis of Neokestose from Sucrose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neokestose

Cat. No.: B12072389

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neokestose is a functional trisaccharide with emerging applications in the food and pharmaceutical industries as a prebiotic and low-calorie sweetener.^{[1][2][3]} Unlike the more common fructooligosaccharides (FOS) like 1-kestose and 6-kestose, **neokestose** features a β -(2 \rightarrow 6) glycosidic linkage to the glucose moiety of sucrose, conferring unique physiological properties.^{[3][4]} This document provides detailed protocols for the enzymatic synthesis of **neokestose** from sucrose using various microbial enzymes, outlines methods for product analysis, and presents key quantitative data from relevant studies.

Principle of Synthesis

The enzymatic synthesis of **neokestose** from sucrose is primarily achieved through the transfructosylating activity of specific enzymes, such as β -fructofuranosidases (EC 3.2.1.26) and levansucrases (EC 2.4.1.10).^{[5][6][7]} These enzymes catalyze the transfer of a fructosyl group from a donor sucrose molecule to an acceptor molecule. In the synthesis of **neokestose**, a second sucrose molecule acts as the acceptor, with the fructosyl group being transferred to the C6 hydroxyl group of its glucose residue.^{[4][8]} This process is in competition with the hydrolytic activity of the enzyme, which breaks down sucrose into glucose and fructose.^{[7][9]}

High substrate (sucrose) concentrations generally favor the transfructosylation reaction over hydrolysis.[\[1\]](#)[\[2\]](#)

Key Enzymes for Neokestose Synthesis

Several microbial enzymes have been identified for their efficiency in producing **neokestose**. The choice of enzyme is critical as it determines the product specificity and yield.

- β -Fructofuranosidase from *Xanthophyllomyces dendrorhous*: This enzyme is known for producing neo-FOS, making it a prime candidate for **neokestose** synthesis.[\[4\]](#)[\[10\]](#)
- β -Fructofuranosidase from *Penicillium oxalicum*: A purified enzyme from this fungus has demonstrated the ability to produce significant amounts of **neokestose**.[\[1\]](#)
- Levansucrase from *Bacillus subtilis*: While primarily producing levan, under certain conditions, levansucrases can also synthesize **neokestose** as a minor product.[\[11\]](#)
- β -Fructofuranosidase from *Schwanniomyces occidentalis*: This enzyme can produce **neokestose**, alongside other FOS like 6-kestose and 1-kestose.[\[7\]](#)[\[9\]](#)[\[12\]](#)

Experimental Protocols

Protocol 1: Neokestose Synthesis using β -Fructofuranosidase from *Penicillium oxalicum*

This protocol is based on the methodology described for a purified β -fructofuranosidase from *Penicillium oxalicum* GXU20.[\[1\]](#)

1. Materials:

- Purified β -fructofuranosidase from *P. oxalicum*
- Sucrose (analytical grade)
- Sodium acetate buffer (pH 5.5)
- Water bath or incubator
- Reaction vessels (e.g., 50 mL Falcon tubes)
- Boiling water bath for reaction termination

2. Reaction Setup:

- Prepare a 500 g/L sucrose solution in sodium acetate buffer (pH 5.5).
- Pre-heat the sucrose solution to the optimal reaction temperature of 60°C.[1]
- Add the purified β -fructofuranosidase to the reaction mixture. The specific enzyme concentration will depend on its activity.
- Incubate the reaction mixture at 60°C with gentle agitation.[1]

3. Reaction Monitoring and Termination:

- Withdraw aliquots at regular intervals (e.g., every 2-4 hours) to monitor the progress of the reaction.
- To stop the reaction in the aliquots, heat them in a boiling water bath for 10 minutes to denature the enzyme.[9]
- Analyze the composition of the samples using HPLC.
- Terminate the bulk reaction by boiling when the maximum concentration of **neokestose** is achieved.

Protocol 2: Neokestose Synthesis using Immobilized Cells

Immobilization of whole cells can provide a more stable and reusable biocatalyst system.[13][14][15][16] This protocol is a general guideline based on the use of *Phaffia rhodozyma* cells. [13]

1. Materials:

- *Phaffia rhodozyma* cells
- Sodium alginate
- Chitosan
- Calcium chloride (CaCl_2) solution
- Sucrose solution (0.5 M to 1.5 M)
- Stirred-tank or packed-bed reactor

2. Cell Immobilization:

- Mix a suspension of *P. rhodozyma* cells with a sodium alginate solution.
- Extrude the mixture dropwise into a CaCl_2 solution to form calcium alginate beads, thus entrapping the cells.
- For enhanced stability, coat the beads with chitosan.

3. Enzymatic Reaction:

- Introduce the immobilized cell beads into the reactor containing the sucrose solution.
- Maintain the reaction at the optimal temperature (e.g., 20°C) and pH.[13]
- Continuously stir the reaction mixture or, in a packed-bed setup, flow the substrate solution through the column of immobilized beads.[13]

4. Product Recovery and Analysis:

- The product mixture can be collected from the reactor outlet.
- The immobilized beads can be recovered, washed, and reused for subsequent batches.
- Analyze the product composition using HPLC.

Analytical Methods for Product Quantification

Accurate quantification of **neokestose** and other reaction components (sucrose, glucose, fructose, 1-kestose, 6-kestose) is crucial for process optimization. High-Performance Liquid Chromatography (HPLC) is the most common method.[17][18][19][20][21]

1. HPLC System:

- Column: Aminex HPX-87C or a similar carbohydrate analysis column.
- Mobile Phase: Degassed, deionized water.
- Flow Rate: 0.5-0.7 mL/min.
- Column Temperature: 80-85°C.[21]
- Detector: Refractive Index (RI) detector.[17][18]

2. Sample Preparation:

- Dilute the reaction samples with deionized water to fall within the linear range of the detector.
- Filter the diluted samples through a 0.45 µm syringe filter before injection.

3. Quantification:

- Prepare standard solutions of sucrose, glucose, fructose, 1-kestose, and **neokestose** of known concentrations.
- Generate a calibration curve for each compound by plotting peak area against concentration.

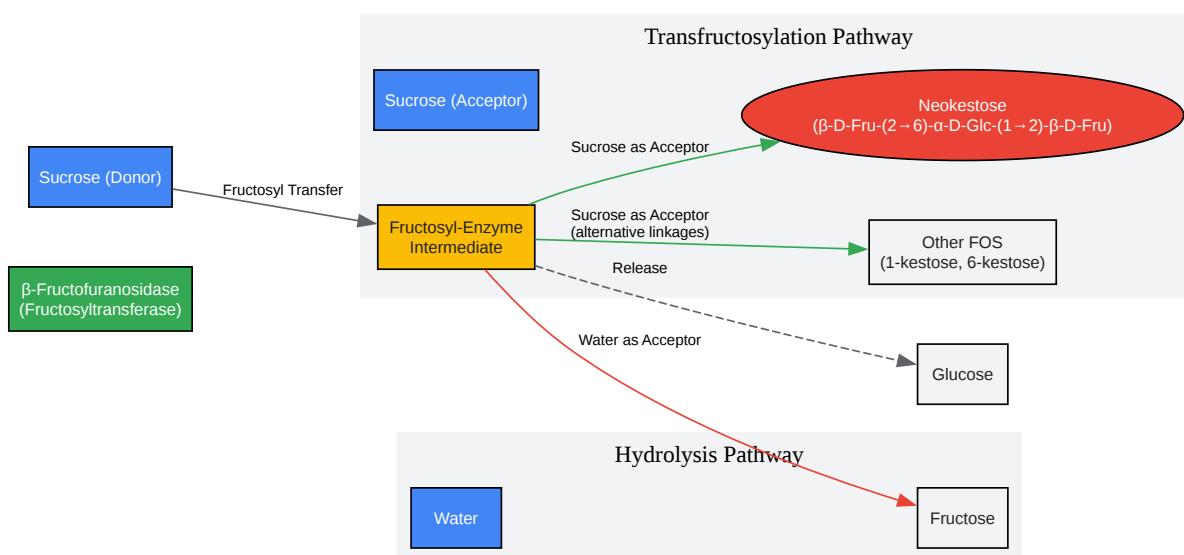
- Quantify the components in the reaction samples by comparing their peak areas to the respective calibration curves.[9]

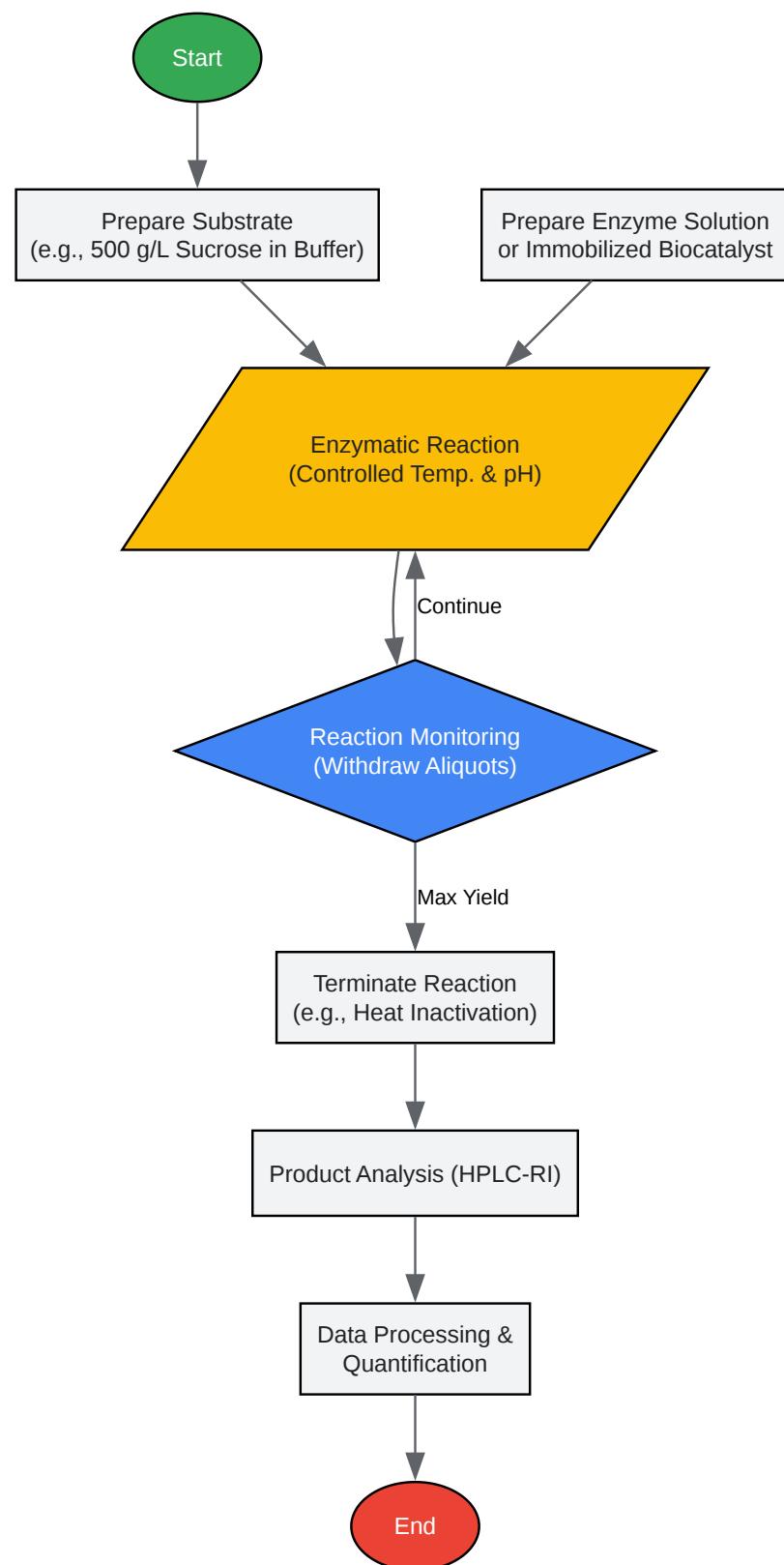
Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of **neokestose**.

Table 1: Reaction Conditions and **Neokestose** Yields for Different Enzymes

Enzyme Source	Substrate Conc. (g/L)	Temp. (°C)	pH	Max. Neokestose Conc. (g/L)	Total FOS Conc. (g/L)	Reference
Penicillium oxalicum	500	60	5.5	94.2	224.7	[1]
GXU20						
Phaffia rhodozyma (immobilized)	~585 (1.7 M)	20	-	~120	-	[13]
Schwannio myces occidentalis	200	50	5.5	-	-	[9]


Table 2: Kinetic Parameters of a **Neokestose**-Producing β -Fructofuranosidase from *P. oxalicum*[1]


Reaction Type	K_m (mmol/L)	V_max (μmol/min·mg)
Transfer	163.9 ± 10.3	800.1 ± 19.8
Hydrolysis	48.3 ± 1.7	1631.3 ± 28.2

Note: The enzyme also exhibited substrate inhibition for the hydrolysis reaction with a K_i of 162.6 ± 4.9 mmol/L.

Visualizing the Process

Enzymatic Reaction Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Levansucrase from *Bacillus amyloliquefaciens* KK9 and Its Y237S Variant Producing the High Bioactive Levan-Type Fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New insights into the molecular mechanism behind mannitol and erythritol fructosylation by β -fructofuranosidase from *Schwanniomyces occidentalis* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic synthesis of novel fructosylated compounds by Ffase from *Schwanniomyces occidentalis* in green solvents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01391B [pubs.rsc.org]
- 10. Structural Analysis of β -Fructofuranosidase from *Xanthophyllomyces dendrorhous* Reveals Unique Features and the Crucial Role of N-Glycosylation in Oligomerization and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docta.ucm.es [docta.ucm.es]
- 13. researchgate.net [researchgate.net]
- 14. Construction and investigation of multi-enzyme immobilized matrix for the production of HFCS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Industrial use of immobilized enzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. scienceopen.com [scienceopen.com]

- 17. [PDF] VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF 1-KESTOSE, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTOSYLTRANSFERASE | Semantic Scholar [semanticscholar.org]
- 18. office2.jmbfs.org [office2.jmbfs.org]
- 19. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligosaccharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 20. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. office2.jmbfs.org [office2.jmbfs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Enzymatic Synthesis of Neokestose from Sucrose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12072389#enzymatic-synthesis-of-neokestose-from-sucrose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com